molecular formula C12H11NO2 B8469591 2-(2-Nitroethyl)naphthalene

2-(2-Nitroethyl)naphthalene

Cat. No. B8469591
M. Wt: 201.22 g/mol
InChI Key: BPQHOJJRNWPHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitroethyl)naphthalene is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Nitroethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitroethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Nitroethyl)naphthalene

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(2-nitroethyl)naphthalene

InChI

InChI=1S/C12H11NO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2

InChI Key

BPQHOJJRNWPHBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium borohydride (4 g) in a mixture of dioxane (85 ml) and ethanol (30 ml) was added dropwise a solution of 2-(2-nitroethenyl)naphthalene (100 g) in dioxane (90 ml) over 30 minutes. The flask was cooled with a cold water bath during addition. Stirring was maintained for an additional 11/2 hours. Ice (100 ml) and 50% aqueous acetic acid (12 ml) were added and the mixture was stirred for 2 hours at room temperature, concentrated in vacuo and extracted with methylene chloride. The organic layer was washed with water, saturated aqueous sodium chloride and dried over magnesium sulfate. The solvent was evaporated in vacuo to yield an oil which was crystallized from acetic acid to give the title compound (6.79 g) as a yellow solid, m.p. 59-60° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of sodium borohydride (4 g) in a mixture of dioxane (85 ml) and ethanol (30 ml) was added dropwise a solution of 2-(2-nitroethenyl)naphthalene (100 g) in dioxane (90 ml) over 30 minutes. The flask was cooled with a cold water bath during addition. Stirring was maintained for an additional 11/2hours. Ice (100 ml) and 50% aqueous acetic acid room temperature, concentrated in vacuo and extracted with methylene chloride. The organic layer was washed with water, saturated aqueous sodium chloride and dried over magnesium sulfate. The solvent was evaporated in vacuo to yield an oil which was crystallized from acetic acid to give the title compound (6.79 g) as a yellow solid, m.p. 59°-60° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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